![molecular formula C23H21N3O3 B2791636 (4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1797596-15-6](/img/structure/B2791636.png)
(4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone
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Description
(4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone, also known as Xanpyridone, is a novel small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of pyridazinyl-piperidine derivatives, which have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their structural versatility. The compound’s piperidine ring can serve as a scaffold for designing novel pharmaceuticals. Researchers explore its potential as a core structure for various drug classes, including antiviral, antitumor, and anti-inflammatory agents .
Antitubercular Activity
In recent studies, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. These compounds could contribute to the fight against tuberculosis .
Anticancer Agents
The piperidine nucleus has been utilized in the development of anticancer drugs. Researchers investigate its potential as an essential building block for novel chemotherapeutic agents. By modifying the piperidine structure, scientists aim to enhance drug efficacy and reduce side effects .
Spiropiperidines and Spiro Compounds
Spiropiperidines, a class of piperidine derivatives, have gained attention for their unique three-dimensional structures. These compounds exhibit diverse biological activities, making them interesting targets for drug discovery. Researchers explore their potential as enzyme inhibitors, antimicrobial agents, and more .
Multicomponent Reactions
The compound’s piperidine moiety participates in multicomponent reactions (MCRs). MCRs allow efficient synthesis of complex molecules by combining multiple reactants in a single step. Researchers use piperidine-based MCRs to access diverse chemical space for drug discovery .
Biological Evaluation
Scientists continue to evaluate the biological activity of synthetic and natural piperidines. By studying their interactions with biological targets (such as receptors or enzymes), researchers gain insights into potential therapeutic applications. Piperidine-containing compounds may exhibit promising pharmacological properties .
properties
IUPAC Name |
(4-pyridazin-3-yloxypiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-23(26-14-11-16(12-15-26)28-21-10-5-13-24-25-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-10,13,16,22H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFCAJEHDMDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone |
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